molecular formula C11H13NO4 B1325504 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid CAS No. 898784-58-2

5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid

Cat. No.: B1325504
CAS No.: 898784-58-2
M. Wt: 223.22 g/mol
InChI Key: JITCYTVJGKKRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid is an organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a valeric acid chain with a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.

    Functionalization: The 6-methoxypyridine undergoes a series of functionalization reactions to introduce the valeric acid chain. This can be achieved through a Friedel-Crafts acylation reaction using a suitable acyl chloride, followed by oxidation to introduce the keto group.

    Final Steps: The intermediate product is then subjected to further reactions to introduce the carboxylic acid group, completing the synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other functional groups.

    Substitution: The methoxy group on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group and keto functionality play crucial roles in binding interactions and reactivity, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridine-3-carboxylic acid: Similar structure but lacks the valeric acid chain.

    5-Oxovaleric acid: Contains the valeric acid chain but lacks the pyridine ring.

    3-Methoxypyridine-5-carboxylic acid: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness

5-(6-Methoxypyridin-3-yl)-5-oxovaleric acid is unique due to the combination of a methoxypyridine ring and a functionalized valeric acid chain

Properties

IUPAC Name

5-(6-methoxypyridin-3-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-10-6-5-8(7-12-10)9(13)3-2-4-11(14)15/h5-7H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITCYTVJGKKRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642129
Record name 5-(6-Methoxypyridin-3-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-58-2
Record name 6-Methoxy-δ-oxo-3-pyridinepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(6-Methoxypyridin-3-yl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.